(2R,3AS,9bR)-1,3a-dimethyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-2-carboxamide
Description
This compound belongs to the chromeno-pyrrole class, characterized by a fused chromene (benzopyran) and pyrrolidine ring system. Its stereochemistry (2R,3aS,9bR) is critical for conformational stability, with methyl substituents at positions 1 and 3a and a carboxamide group at position 2. The hexahydro framework suggests partial saturation, influencing both rigidity and intermolecular interactions.
Properties
IUPAC Name |
(2R,3aS,9bR)-1,3a-dimethyl-2,3,4,9b-tetrahydrochromeno[4,3-b]pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14-7-10(13(15)17)16(2)12(14)9-5-3-4-6-11(9)18-8-14/h3-6,10,12H,7-8H2,1-2H3,(H2,15,17)/t10-,12+,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSONHJHCYXTFDQ-SCDSUCTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(N(C1C3=CC=CC=C3OC2)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H](N([C@H]1C3=CC=CC=C3OC2)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R,3AS,9bR)-1,3a-dimethyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-2-carboxamide is a member of the pyrrole-2-carboxamide family. This class of compounds has garnered attention due to their diverse biological activities, including anti-tuberculosis (anti-TB), antibacterial, and anticancer properties. The following sections will explore the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
- Chemical Formula: C14H18N2O2
- Molecular Weight: 246.30 g/mol
- CAS Number: 2247380-95-4
- SMILES Notation: CC(C)C1CC(C2=C(C1)C(=O)N(C(=O)C2)C)N
Antituberculosis Activity
Recent studies have highlighted the potential of pyrrole derivatives as anti-TB agents. For instance, a related compound demonstrated excellent activity against drug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) below 0.016 μg/mL and low cytotoxicity (IC50 > 64 μg/mL) . The mechanism of action involves inhibition of the mmpL3 gene product, which is crucial for mycolic acid biosynthesis in the bacterial cell wall .
Antibacterial Activity
Pyrrole derivatives have also shown promising antibacterial properties. In vitro studies indicated that compounds with similar structures exhibited significant activity against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. The structure-activity relationship (SAR) analysis suggests that modifications to the pyrrole ring can enhance antibacterial efficacy .
Study 1: Anti-TB Activity Evaluation
A study focused on synthesizing pyrrole-2-carboxamides revealed that compound 32 , structurally related to our compound of interest, exhibited potent anti-TB activity. The study utilized a pharmacophore model and structure-guided design to optimize activity against drug-resistant strains .
| Compound | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) | Target |
|---|---|---|---|
| Compound 32 | <0.016 | >64 | mmpL3 |
Study 2: Structure-Activity Relationship Analysis
Another research effort evaluated various substituted pyrrole derivatives for their antibacterial activity. The findings indicated that larger substituents on the pyrrole ring significantly enhanced potency against E. coli and other bacteria.
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| 5a | 0.078 | E. coli |
| 5b | 0.156 | Pseudomonas aeruginosa |
Scientific Research Applications
The compound (2R,3aS,9bR)-1,3a-dimethyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-2-carboxamide , identified by its CAS number 2247380-95-4 , is a synthetic organic compound with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry and pharmacology, supported by relevant data and case studies.
Basic Information
- Molecular Formula : C14H18N2O
- Molecular Weight : 246.30 g/mol
- LogP : 1.3158 (indicating moderate lipophilicity)
- TPSA : 55.56 Ų (suggesting moderate polar surface area)
Structure
The compound features a hexahydrochromeno structure fused with a pyrrole ring and a carboxamide functional group, which may contribute to its biological activity.
Medicinal Chemistry
The unique structure of this compound suggests potential applications in drug development. Its carboxamide group enhances solubility and bioavailability, making it a candidate for therapeutic agents.
Case Study: Anticancer Activity
Preliminary studies have indicated that similar compounds exhibit inhibitory effects on various cancer cell lines. For instance, derivatives of chromeno-pyrrole structures have shown promise in targeting specific pathways involved in cancer proliferation and survival.
Neuropharmacology
Research into compounds with similar structural motifs has revealed neuroprotective properties. The potential for this compound to interact with neurotransmitter systems could lead to applications in treating neurodegenerative diseases.
Case Study: Neuroprotective Effects
In vitro studies on related compounds have demonstrated their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting that this compound may exhibit similar protective effects.
Antimicrobial Properties
The presence of nitrogen and oxygen functionalities in the compound may confer antimicrobial activity. Research into related amide compounds has shown effectiveness against various bacterial strains.
Case Study: Antimicrobial Activity
Studies have reported that certain chromeno-pyrrole derivatives possess significant antibacterial properties against Gram-positive bacteria. This suggests that our compound could be evaluated for similar activity.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound is compared to three key analogues (Table 1):
Table 1. Structural Comparison of Chromeno-Pyrrole Derivatives
Key Observations :
Crystallographic and Conformational Analysis
Table 2. Crystallographic Data for Chromeno-Pyrrole Derivatives
*Crystallographic data for the target compound are unavailable in the provided evidence.
- Conformational Flexibility : The 4-chlorophenyl analogue adopts a semi-chair conformation for the chromene ring and an envelope conformation for the pyrrolidine ring, stabilized by C–Cl⋯Cl and van der Waals interactions . The target compound’s carboxamide group may enhance hydrogen-bonding networks compared to the carbonitrile group.
Preparation Methods
[3+2] Cycloaddition of Azomethine Ylides
The chromeno[4,3-b]pyrrolidine core is efficiently constructed via intramolecular [3+2] cycloaddition reactions involving azomethine ylides. Azomethine ylides, generated in situ from precursors such as ninhydrin and 1,2,3,4-tetrahydroisoquinoline, react with α,β-unsaturated carbonyl compounds to form the pyrrolidine ring. For example, the reaction of chromene-3-aldehyde derivatives with azomethine ylides derived from isatin and sarcosine yields spiro[pyrrolidine-oxindole] intermediates, which can be further functionalized.
Key Reaction Conditions :
-
Catalytic trifluoroacetic acid or KF/Al₂O₃ promotes ylide formation.
-
Diastereoselectivity is controlled by steric and electronic effects of substituents.
Asymmetric Catalysis for Stereochemical Control
Chiral Lewis Acid Complexes
Ti(IV)-based chiral catalysts, such as C₂-symmetric bis(oxazoline) complexes, induce enantioselectivity in hetero-Diels-Alder (HDA) reactions. These catalysts coordinate to electron-deficient dienophiles, enabling facial selectivity during cycloaddition. For instance, Ti(IV)-BOX complexes achieve enantiomeric excess (ee) values exceeding 90% in dihydropyran syntheses, a strategy adaptable to chromeno-pyrrolidines.
Organocatalytic Approaches
Proline-derived organocatalysts facilitate asymmetric Michael additions and cyclizations. In the synthesis of spiropyrrolizines, L-proline catalyzes the formation of two stereocenters with ee values up to 98%. This methodology is applicable to chromeno-pyrrolidines by modifying the α,β-unsaturated carbonyl substrate.
Comparative Catalyst Performance :
| Catalyst Type | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| Ti(IV)-BOX Complex | α,β-Unsaturated Aldehydes | 93–99 | 85–100 |
| L-Proline | Chalcone Derivatives | 88–98 | 73–84 |
Alternative Synthetic Routes
Tandem Michael/Aldol Cyclization
A sequential Michael addition and aldol condensation constructs the chromene ring while establishing the C(3a) and C(9b) stereocenters. Chiral thiourea catalysts promote asymmetric induction, achieving dr >10:1 and ee >90%.
Reductive Amination
Reductive amination of keto-chromene derivatives with methylamine followed by stereoselective cyclization forms the pyrrolidine ring. NaBH₃CN in methanol affords the trans-diastereomer preferentially (dr 7:1).
Challenges and Innovations
Q & A
Q. How can researchers optimize the synthetic yield of chromeno[4,3-b]pyrrole carboxamide derivatives?
Methodological Answer:
- Use a multi-step approach: Start with cyclocondensation of substituted phenols with pyrrole precursors, followed by carboxamide formation via coupling reactions (e.g., EDC/HOBt-mediated amidation) .
- Optimize reaction conditions: Vary solvents (DMF, ethanol), catalysts (e.g., p-TsOH), and temperature (reflux vs. microwave-assisted synthesis) to improve yields. Monitor purity via TLC or HPLC .
- Example protocol: For analogous chromeno-pyrroles, yields improved from 65% to 85% by replacing methanol with DMF and increasing reaction time to 24 hours .
Q. What analytical techniques are critical for confirming the stereochemistry of this compound?
Methodological Answer:
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., APEX2 software for data collection, SHELXL97 for refinement) .
- NMR spectroscopy : Analyze coupling constants (e.g., ) and NOESY correlations to confirm spatial arrangement of substituents .
- Chiral HPLC : Validate enantiopurity using a Chiralpak® column with hexane/isopropanol mobile phase .
Advanced Research Questions
Q. How should researchers address discrepancies between computational and experimental data in molecular docking studies?
Methodological Answer:
- Re-evaluate force field parameters: Adjust torsional angles and partial charges in docking software (e.g., AutoDock Vina) to better match crystallographic data .
- Validate with mutagenesis: If the compound targets a receptor (e.g., GPCRs), introduce point mutations at predicted binding sites and reassess activity .
- Cross-validate with MD simulations: Run 100-ns simulations to assess stability of docked conformations .
Q. What strategies resolve contradictory bioactivity results between in vitro and in vivo studies?
Methodological Answer:
- Assess metabolic stability : Perform liver microsome assays (e.g., human CYP450 isoforms) to identify rapid degradation pathways .
- Evaluate pharmacokinetics : Use LC-MS/MS to measure plasma concentration-time profiles and adjust dosing regimens .
- Control stereochemical purity : Contradictions may arise from undetected enantiomers; re-test using enantiopure samples via chiral separation .
Q. How can structure-activity relationship (SAR) studies be designed for chromeno-pyrrole derivatives?
Methodological Answer:
- Diversify substituents : Synthesize analogs with varied aryl (e.g., 4-fluorophenyl, 4-methoxyphenyl) and carboxamide groups using parallel synthesis .
- High-throughput screening : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays .
- Data analysis : Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft) parameters with activity .
Data Contradiction and Validation
Q. How to reconcile conflicting NMR and X-ray crystallography data for this compound?
Methodological Answer:
- Re-examine sample preparation : Crystallography may favor specific conformers; ensure NMR samples are in the same solvent (e.g., DMSO-d6 vs. CDCl3) .
- Use DFT calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-311+G(d,p)) to identify outliers .
- Validate with 2D NMR : Perform HSQC and HMBC to resolve ambiguities in proton assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
